molecular formula C11H24O2Si B1311646 5-((tert-Butyldimethylsilyl)oxy)pentanal CAS No. 87184-80-3

5-((tert-Butyldimethylsilyl)oxy)pentanal

Cat. No. B1311646
CAS RN: 87184-80-3
M. Wt: 216.39 g/mol
InChI Key: YTNNMAIKEURUTO-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

Under a nitrogen atmosphere and at 0° C., dimethylsulfoxide (7.81 ml, 110 mmol), triethylamine (9.60 ml, 69.0 mmol), and a sulfur trioxide-pyridine complex (4.39 g, 27.6 mmol) were added to a dichloromethane solution (80 ml) of 5-(t-butyldimethylsilyloxy)pentanol (3.00 g, 13.8 mmol). The resulting mixture was stirred at 0° C. for 30 minutes and then, at room temperature for further 3 hours. After cooling to 0° C., a saturated aquoeus ammonium chloride solution was added. Dichloromethane was distilled off under reduced pressure. To the residue was added ethyl acetate. After the water layer was separated, the organic layer was washed with water and brine, dried over magnesium sulfate and then, concentrated. The residue thus obtained was subjected to chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate=20:1 eluate was concentrated, whereby the title compound (2.42 g, 11.2 mmol, 81%) was obtained as a colorless oil.
Quantity
7.81 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(N(CC)CC)C.[Si:12]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][OH:25])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13].[Cl-].[NH4+]>CCCCCC.ClCCl>[Si:12]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH:24]=[O:25])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
7.81 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCCO
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
CUSTOM
Type
CUSTOM
Details
After the water layer was separated
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
ethyl acetate=20:1 eluate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.